

# N-(4-bromophenyl)-3-chlorobenzamide solubility and stability data

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## Compound of Interest

Compound Name: *N*-(4-bromophenyl)-3-chlorobenzamide

CAS No.: 158525-83-8

Cat. No.: B183415

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## Technical Guide: N-(4-bromophenyl)-3-chlorobenzamide

### Compound Identity & Physicochemical Profile

**N-(4-bromophenyl)-3-chlorobenzamide** is a lipophilic bis-halogenated diaryl amide. It functions primarily as a chemical probe or intermediate in the synthesis of pharmacological agents targeting chitin synthesis or specific kinase pathways.

### Chemical Structure & Identifiers

Property	Detail
IUPAC Name	N-(4-bromophenyl)-3-chlorobenzamide
Molecular Formula	C <sub>13</sub> H <sub>9</sub> BrClNO
Molecular Weight	310.57 g/mol
Core Scaffold	Benzanilide (Diphenylamide)
Key Substituents	3-Chloro (meta-benzoyl), 4-Bromo (para-aniline)
CAS Registry (Analog)	Note: Specific CAS for this isomer is library-dependent.[1][2] Related: 7461-40-7 (4-Cl isomer), 66569-05-9 (2-Cl isomer).

## Predicted Physicochemical Properties

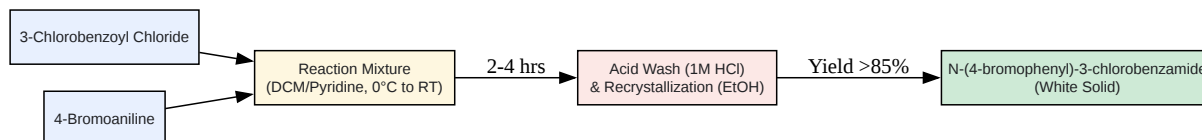
Data derived from structure-property relationship (SPR) models of closely related bis-halogenated benzanilides.

Parameter	Value (Predicted/Range)	Interpretation
LogP (Lipophilicity)	3.9 – 4.6	Highly lipophilic; poor aqueous solubility.
Melting Point	150 – 180°C	High thermal stability in solid state.
pKa (Amide NH)	> 14	Non-ionizable in physiological pH range (1–10).
Topological Polar Surface Area (TPSA)	~29.1 Å <sup>2</sup>	High membrane permeability potential.

## Synthesis & Structural Validation

To ensure data integrity in solubility studies, the compound must be synthesized with high purity (>98%). The standard synthesis utilizes a Schotten-Baumann reaction or anhydrous amide coupling.

## Synthesis Workflow (Graphviz)



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Caption: Standard synthesis via nucleophilic acyl substitution. The base (Pyridine/TEA) neutralizes the HCl byproduct to drive the reaction forward.

## Solubility Profile

Due to the high LogP (>3.9) and rigid aromatic structure, this compound exhibits Class II/IV behavior (Low Solubility) in the Biopharmaceutics Classification System (BCS).

## Solvent Compatibility Table

Solvent	Solubility Rating	Estimated Conc.	Usage Recommendation
Water (pH 7.4)	Insoluble	< 1 $\mu$ M (< 0.3 $\mu$ g/mL)	Not suitable for stock solutions.
DMSO	High	> 50 mM	Preferred vehicle for biological assays.
Ethanol	Moderate	10 – 25 mM	Requires warming; may precipitate upon cooling.
DMF	High	> 50 mM	Alternative to DMSO for chemical synthesis.
0.1M HCl / NaOH	Insoluble	< 1 $\mu$ M	No ionization benefit due to lack of basic/acidic centers.

## Protocol: Thermodynamic Solubility Determination

Use this protocol to establish the exact solubility limit for your specific batch.

- Preparation: Add excess solid compound (~2 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.
- Equilibration: Shake at 25°C for 24 hours.
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid nylon, which binds benzamides).
- Quantification: Analyze the supernatant via HPLC-UV (254 nm).
  - Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.
  - Column: C18 Reverse Phase.

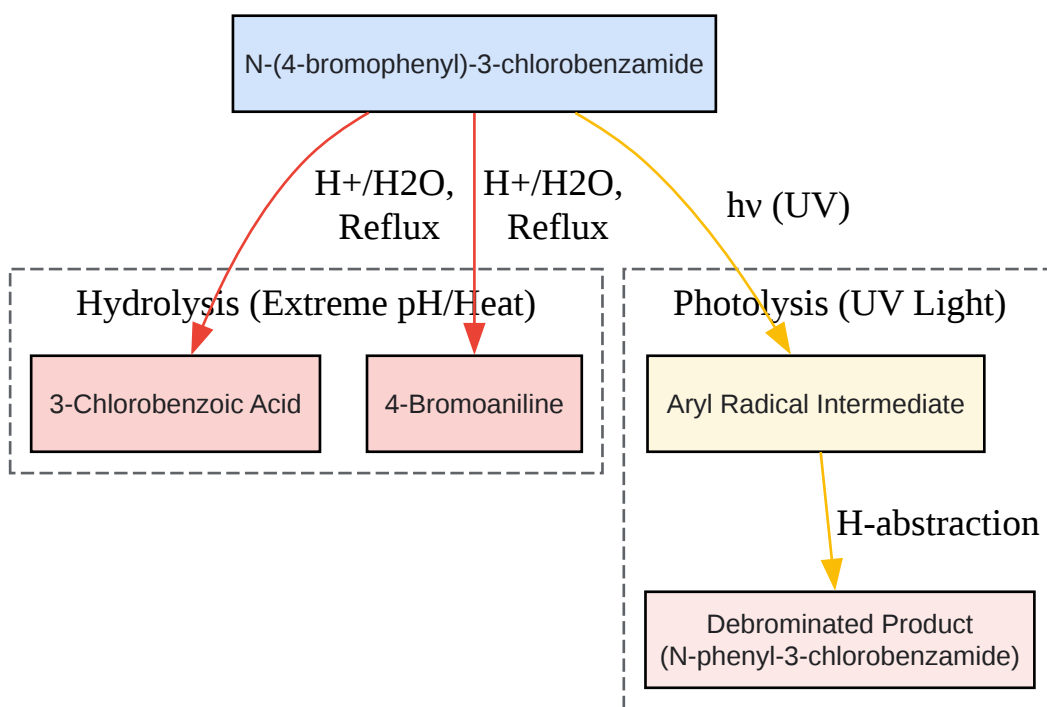
## Stability Assessment

### Stability Logic

The benzamide linkage is chemically robust. However, the halogen substituents introduce specific vulnerabilities under stress conditions.

- Hydrolytic Stability: The amide bond is stable at neutral pH. Hydrolysis requires extreme conditions (e.g., 6M HCl reflux or 1M NaOH at >80°C).
- Photostability: The C-Br bond is the weak link. Exposure to UV light can cause homolytic cleavage, leading to debromination (formation of N-phenyl-3-chlorobenzamide) or radical polymerization.
- Thermal Stability: Stable in solid state up to the melting point.

## Degradation Pathways (Graphviz)



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Caption: Primary degradation routes. Hydrolysis yields the parent acid and aniline. Photolysis attacks the C-Br bond.

## Forced Degradation Protocol (Stress Testing)

To validate stability for formulations, perform the following stress tests:

Stress Condition	Duration	Expected Result	Analytical Action
Acid (0.1 N HCl, RT)	24 Hours	< 1% Degradation	None required.
Base (0.1 N NaOH, RT)	24 Hours	< 1% Degradation	None required.
Oxidation (3% H <sub>2</sub> O <sub>2</sub> )	4 Hours	< 5% Degradation	Monitor for N-oxide formation (rare).
UV Light (ICH Q1B)	24 Hours	High Risk	Protect from light; monitor for debrominated peak.

## References

- PubChem. (2025).[3][4][5] **N-(4-bromophenyl)-3-chlorobenzamide** (Compound Summary). National Center for Biotechnology Information. [Link](#)
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